molecular formula C15H20BrNO4 B13492667 (R)-4-(2-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid

(R)-4-(2-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid

Cat. No.: B13492667
M. Wt: 358.23 g/mol
InChI Key: GVODDCYCKDMAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amino group.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions to yield the free amino group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the butanoic acid moiety.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

    Deprotected Amino Acid: The free amino acid after removal of the Boc group.

    Oxidized and Reduced Derivatives: Products resulting from oxidation or reduction of the butanoic acid moiety.

Scientific Research Applications

4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the amino and butanoic acid moieties can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure with a chlorine atom instead of bromine.

    4-(2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure with a fluorine atom instead of bromine.

    4-(2-iodophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness

4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

GVODDCYCKDMAPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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